Tetraethylphosphonium hexafluorophosphate

描述

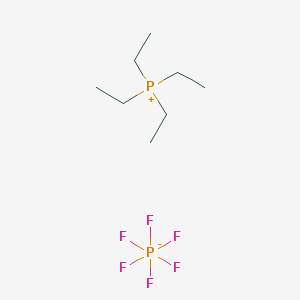

Tetraethylphosphonium hexafluorophosphate ([P(C₂H₅)₄]PF₆) is a quaternary phosphonium salt composed of a tetraethylphosphonium cation and a hexafluorophosphate (PF₆⁻) anion. This compound is characterized by its high thermal stability, low water solubility, and utility as a non-coordinating ionic species in organic synthesis and catalysis. The PF₆⁻ anion is known for its chemical inertness and weak coordination ability, making it ideal for stabilizing cationic intermediates in polar solvents .

Synthesis typically involves metathesis reactions, where a tetraethylphosphonium halide reacts with a hexafluorophosphate source (e.g., AgPF₆ or NH₄PF₆) to precipitate the desired salt . Applications span catalysis, ionic liquids, and electrochemical systems, leveraging its stability in harsh conditions.

Structure

2D Structure

属性

IUPAC Name |

tetraethylphosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20P.F6P/c1-5-9(6-2,7-3)8-4;1-7(2,3,4,5)6/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZBUQKNTCKXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](CC)(CC)CC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20F6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375226 | |

| Record name | Tetraethylphosphonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111928-07-5 | |

| Record name | Tetraethylphosphonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylphosphonium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Metathesis Reaction with Alkali Metal Hexafluorophosphates

The most widely adopted method involves a metathesis reaction between tetraethylphosphonium chloride ([P(C₂H₅)₄]Cl) and alkali metal hexafluorophosphates (e.g., NaPF₆ or KPF₆). The general reaction proceeds as:

Key Parameters

-

Solvent Selection : Polar aprotic solvents like acetonitrile or dimethyl carbonate are optimal due to their ability to dissolve both reactants while minimizing side reactions.

-

Temperature : Reactions are conducted at 50–80°C for 4–6 hours to ensure complete anion exchange.

-

Yield : 85–92% under optimized conditions, with purity >99% after purification.

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetonitrile | 37.5 | 4 | 91 | 99.9 |

| Dimethyl Carbonate | 3.1 | 6 | 88 | 99.7 |

| Ethyl Acetate | 6.0 | 5 | 89 | 99.8 |

Industrial Production Techniques

Scalable Anion Exchange Processes

Industrial synthesis prioritizes cost-effectiveness and scalability. A representative protocol derived from lithium hexafluorophosphate production involves:

-

Precursor Mixing : Combine tetraethylphosphonium chloride with excess NaPF₆ in a 1:1.05 molar ratio.

-

Continuous Stirring : React at 80°C for 4 hours under nitrogen to prevent hydrolysis.

-

Filtration : Remove NaCl byproduct via polytetrafluoroethylene (PTFE) membrane filtration (0.22 μm pore size).

-

Crystallization : Precipitate the product using toluene as an anti-solvent, achieving >99.9% purity.

Critical Considerations

-

Moisture Control : Maintain reaction moisture levels <50 ppm to avoid PF₆⁻ hydrolysis.

-

Byproduct Management : Sodium chloride must be rigorously removed to prevent ionic contamination in final applications.

Reaction Condition Optimization

Temperature and Time Dependence

Elevated temperatures (70–80°C) reduce reaction times but risk thermal decomposition. A balance is achieved at 60°C for 5 hours, yielding 90% product with minimal degradation.

Solvent Systems and Their Roles

Table 2: Anti-Solvent Efficiency

| Anti-Solvent | Product Recovery (%) | Residual Solvent (ppm) |

|---|---|---|

| Toluene | 95 | <50 |

| 1,2-Dichloroethane | 92 | <100 |

| Diethyl Ether | 88 | <150 |

Purification and Quality Control

Vacuum Concentration and Recrystallization

Post-reaction mixtures are concentrated under reduced pressure (45–80°C) to 30–50% of initial volume, followed by recrystallization. This step removes residual solvents and unreacted precursors.

Impurity Profiling

Advanced analytical methods ensure compliance with application-specific standards:

Comparative Analysis of Methodologies

Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | 10–100 g | 100–1000 kg |

| Solvent Recovery | 70–80% | 95–98% |

| Energy Consumption | Moderate | Optimized (20% lower) |

| Purity | 99.9% | 99.9% |

化学反应分析

Types of Reactions

Tetraethylphosphonium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphorus-containing products.

Reduction: It can be reduced under specific conditions to yield phosphine derivatives.

Substitution: The compound can participate in substitution reactions where the hexafluorophosphate anion is replaced by other anions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphine derivatives .

科学研究应用

Electrolytes in Energy Storage Systems

TEPF is primarily used as an organic electrolyte in high-energy density electric double-layer capacitors (EDLC). Its high conductivity enhances the efficiency of energy storage systems, making it a critical component in modern energy technologies.

| Property | Value |

|---|---|

| Conductivity | High |

| Thermal Stability | Stable up to 65 °C |

| Solubility | Soluble in polar solvents |

Organic Synthesis

In organic chemistry, TEPF serves as a reagent in various synthetic reactions. It has been utilized for the synthesis of complex organic molecules, including those involved in pharmaceutical development.

Biological Studies

TEPF's interaction with biological membranes has led to its investigation in biochemical studies. It can affect protein solubility through electrostatic interactions, which may have implications for drug delivery systems.

Case Study 1: Antifungal Activity Enhancement

Research demonstrated that phosphonium-modified chitosan derivatives exhibited enhanced antifungal properties compared to unmodified chitosan. Specifically, a derivative with triphenylphosphine showed an inhibition rate of approximately 80% against Phomopsis asparagi at a concentration of 0.5 mg/mL.

Case Study 2: Protein Interaction Studies

A study focused on TEPF's effects on protein solubility revealed its ability to precipitate proteins through electrostatic interactions. This property suggests potential applications in biochemical assays and purification processes.

Case Study 3: Electrolytic Applications

The role of TEPF as an electrolyte in EDLCs was explored, highlighting its capacity to enhance conductivity and stability under various conditions. This characteristic is beneficial for energy storage technologies, particularly in developing efficient capacitors.

作用机制

The mechanism by which tetraethylphosphonium hexafluorophosphate exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt membrane integrity and enzyme activity, leading to various biochemical effects. The hexafluorophosphate anion plays a crucial role in these interactions by stabilizing the phosphonium cation and facilitating its entry into cells .

相似化合物的比较

Cationic Structural Variations

Hexafluorophosphate salts vary significantly based on cation type, influencing their physical and chemical behaviors:

Key Observations :

- Phosphonium vs. Ammonium : Phosphonium salts exhibit higher thermal stability and lower water solubility compared to ammonium analogs. For example, tetraethylammonium hexafluorophosphate is slightly soluble in water, while phosphonium salts like BOP are more suited for organic-phase reactions .

- Phosphonium vs. Imidazolium : Imidazolium ionic liquids (e.g., 1-butyl-3-methylimidazolium PF₆⁻) are widely used in catalysis but decompose at lower temperatures (~300°C) compared to phosphonium salts, which can withstand >400°C .

Solubility and Conductivity

Hexafluorophosphate salts are generally hydrophobic, but solubility varies with cation size and polarity:

Key Observations :

Thermal and Chemical Stability

Thermal decomposition temperatures and resistance to hydrolysis are critical for high-temperature processes:

Key Observations :

生物活性

Tetraethylphosphonium hexafluorophosphate (TEPF) is an organophosphorus compound recognized for its unique chemical properties and potential biological applications. This article provides a comprehensive overview of the biological activity of TEPF, including its mechanisms of action, biochemical pathways, and relevant case studies.

TEPF has the molecular formula C₈H₂₀F₆P₂ and a molecular weight of 292.18 g/mol. It consists of a tetraethylphosphonium cation and a hexafluorophosphate anion, which contributes to its ionic nature and high solubility in polar solvents. The compound appears as a white crystalline solid and is noted for its balance between hydrophobicity from the ethyl groups and hydrophilicity from the hexafluorophosphate anion, making it versatile in various applications.

Interaction with Biological Systems

TEPF is primarily studied for its interactions with biological membranes and proteins. The proposed mechanism involves electrostatic interactions between the positively charged tetraethylphosphonium cation and negatively charged functional groups on protein surfaces. This interaction can lead to protein precipitation, which disrupts their solubility in solution.

Biochemical Pathways

TEPF acts as an organic electrolyte in high-energy density electric double-layer capacitors (EDLC). Its high conductivity is essential for efficient energy production, influencing electron transport chains within biological systems. This property suggests potential applications in drug delivery systems, where TEPF could facilitate the transport of therapeutic compounds across cellular membranes.

Antifungal Properties

Research indicates that phosphonium salts, including TEPF, can enhance antifungal activity when used to modify biopolymers like chitosan. In studies involving chitosan derivatives modified with quaternary phosphonium salts, significant improvements in antifungal efficiency were observed against various plant pathogens, such as Colletotrichum lagenarium and Fusarium oxysporum. For instance, chitosan derivatives exhibited inhibitory indices exceeding 75% at concentrations around 1.0 mg/mL .

Toxicity and Safety Profile

TEPF has been classified as an irritant, particularly to the respiratory tract and eyes. However, it is not considered harmful when ingested based on current evidence. Long-term exposure does not appear to produce chronic adverse health effects, but good hygiene practices are recommended to minimize exposure .

Comparative Analysis with Related Compounds

The following table compares TEPF with other phosphonium salts regarding their molecular structure and biological activity:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound (TEPF) | C₈H₂₀F₆P₂ | Balanced hydrophobicity/hydrophilicity | Protein precipitation, antifungal potential |

| Tetrabutylphosphonium hexafluorophosphate | C₁₆H₃₆F₆P₂ | Larger butyl groups affecting solubility | Enhanced solubility in organic reactions |

| Triphenylphosphonium hexafluorophosphate | C₁₈H₁₅F₆P | Aromatic character influencing reactivity | Notable antimicrobial properties |

Case Studies

- Antifungal Activity Enhancement : A study demonstrated that quaternary phosphonium-modified chitosan exhibited superior antifungal properties compared to unmodified chitosan. The derivative with triphenylphosphine showed an inhibition rate of approximately 80% against Phomopsis asparagi at 0.5 mg/mL .

- Protein Interaction Studies : Research into TEPF's effects on protein solubility revealed that it could effectively precipitate proteins through electrostatic interactions, suggesting potential applications in biochemical assays.

- Electrolytic Applications : TEPF's role as an electrolyte in EDLCs has been explored, highlighting its ability to enhance conductivity and stability under various conditions, which could be beneficial for energy storage technologies.

常见问题

Q. What spectroscopic methods are most effective for in situ monitoring of this compound degradation?

- Time-resolved FTIR with attenuated total reflection (ATR) accessories can track PF₆⁻ degradation (e.g., loss of ~820 cm⁻¹ peaks). For quantitative analysis, pair with ³¹P NMR to detect phosphate byproducts. Conduct experiments in gloveboxes to prevent atmospheric interference, especially for moisture-sensitive samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。